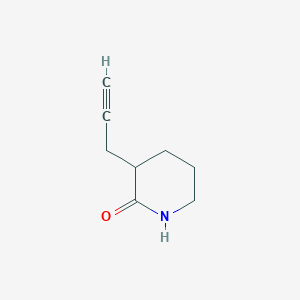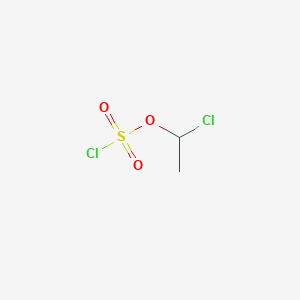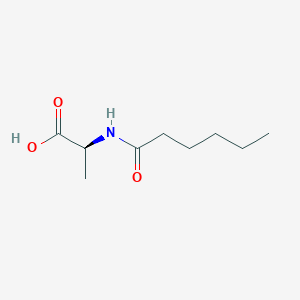
1-α-氨基(2-羟基苯基)甲基-2-萘酚三氟乙酸盐
描述
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate is a complex organic compound with the molecular formula C19H16F3NO4 It is known for its unique structural properties, which include an amino group, a hydroxyl group, and a naphthol moiety
科学研究应用
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
准备方法
The synthesis of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthol Intermediate: The initial step involves the synthesis of 2-naphthol, which serves as the core structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an appropriate amine source under controlled conditions.
Hydroxylation: The hydroxyl group is added via a hydroxylation reaction, typically using oxidizing agents.
Trifluoroacetate Formation: Finally, the trifluoroacetate group is introduced through esterification with trifluoroacetic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often with halogenating agents or other electrophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthol moiety can engage in π-π interactions. These interactions influence various biochemical pathways and molecular processes, contributing to the compound’s effects.
相似化合物的比较
1-a-Amino(2-hydroxyphenyl)methyl-2-naphthol trifluoroacetate can be compared with similar compounds such as:
2-Amino-1-naphthol: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
1-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of an amino group, leading to distinct chemical behavior.
2-Naphthol: A simpler structure without the amino and trifluoroacetate groups, used in different contexts.
属性
IUPAC Name |
1-[amino-(2-hydroxyphenyl)methyl]naphthalen-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2.C2HF3O2/c18-17(13-7-3-4-8-14(13)19)16-12-6-2-1-5-11(12)9-10-15(16)20;3-2(4,5)1(6)7/h1-10,17,19-20H,18H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWJBQRZWXDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=CC=C3O)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656551 | |
| Record name | Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916825-05-3 | |
| Record name | Trifluoroacetic acid--1-[amino(2-hydroxyphenyl)methyl]naphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1661415.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1661416.png)


![1-chloro-4-{[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]thio}benzene](/img/structure/B1661419.png)

![Ethyl 2-[(2,4-dichlorophenyl)thio]-acetate](/img/structure/B1661422.png)



![(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661431.png)

